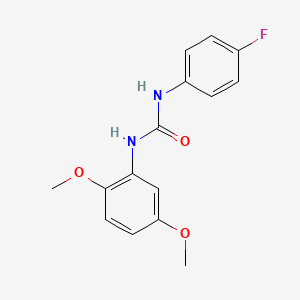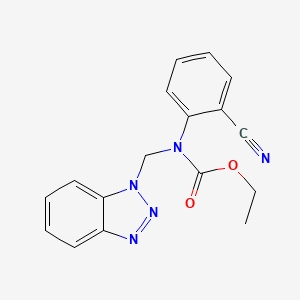
ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate is a synthetic organic compound with the molecular formula C17H15N5O2 It is known for its unique structure, which includes a benzotriazole moiety, a cyanophenyl group, and an ethyl carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate typically involves the reaction of 1H-1,2,3-benzotriazole with ethyl chloroformate and 2-cyanophenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
作用机制
The mechanism of action of ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The cyanophenyl group may interact with biological receptors, influencing cellular signaling pathways. Overall, the compound’s effects are mediated through its ability to form stable complexes with various biomolecules.
相似化合物的比较
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler analog without the ethyl carbamate and cyanophenyl groups.
Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate: Lacks the cyanophenyl group.
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)ethyl]carbamate: Contains a benzyl group instead of the ethyl group.
Uniqueness
Ethyl 1H-1,2,3-benzotriazol-1-ylmethyl(2-cyanophenyl)carbamate is unique due to the presence of both the cyanophenyl and ethyl carbamate groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
876946-41-7 |
|---|---|
分子式 |
C17H15N5O2 |
分子量 |
321.33 g/mol |
IUPAC 名称 |
ethyl N-(benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)carbamate |
InChI |
InChI=1S/C17H15N5O2/c1-2-24-17(23)21(15-9-5-3-7-13(15)11-18)12-22-16-10-6-4-8-14(16)19-20-22/h3-10H,2,12H2,1H3 |
InChI 键 |
YFITZMNYZKKQIV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


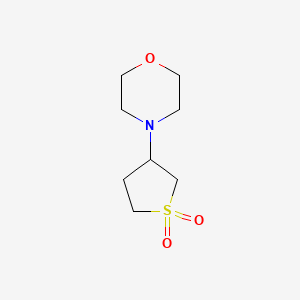
![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)
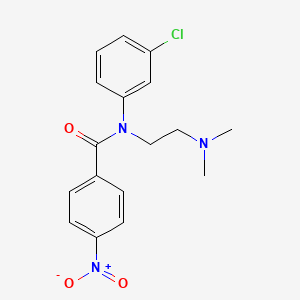




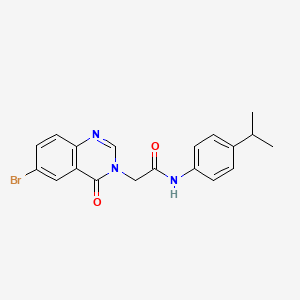
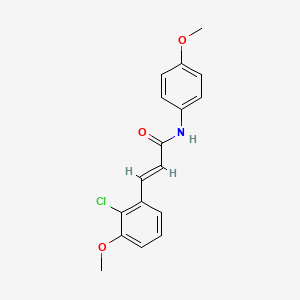
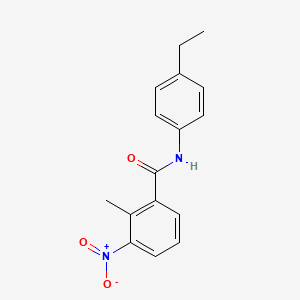
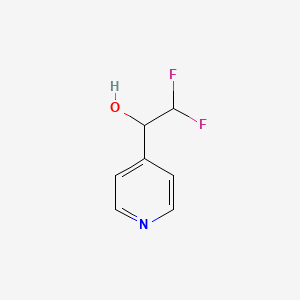

![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
